Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate
Executive Summary & Pharmacophore Significance
In modern drug discovery, the rational design of targeted therapeutics relies heavily on specialized molecular building blocks. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate (CAS: 1332765-85-1) is a highly functionalized intermediate predominantly utilized in the synthesis of epigenetic modulators[1].
Specifically, the cyclopropylamine core is recognized as a privileged pharmacophore in the development of Lysine-specific demethylase 1 (LSD1) inhibitors[2]. LSD1 is a critical epigenetic enzyme frequently overexpressed in various malignancies, including gastric, breast, and prostate cancers[3]. The incorporation of a 2-methoxyphenyl moiety onto the cyclopropyl ring provides essential steric bulk and electronic modulation, which enhances the molecule's binding affinity within the LSD1 active site while driving selectivity against off-target monoamine oxidases (MAO-A and MAO-B)[4]. To facilitate complex multi-step syntheses, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group, ensuring orthogonal stability until late-stage functionalization is required[5].
Structural Deconstruction
The physicochemical behavior of this molecule is dictated by three distinct structural modules, each contributing specific properties to both the synthetic intermediate and the final active pharmaceutical ingredient (API).
Structural deconstruction of the molecule highlighting pharmacophore contributions.
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2-Methoxyphenyl Group: The ortho-methoxy substitution creates a steric clash with the cyclopropyl ring, restricting the rotational degrees of freedom (dihedral angle). This "locks" the molecule into a bioactive conformation. Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor.
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Cyclopropyl Ring: By increasing the fraction of sp3-hybridized carbons (Fsp3), the cyclopropyl ring improves the overall metabolic stability of the scaffold. It acts as a rigid spacer, precisely vectoring the amine into the enzyme's catalytic pocket.
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Boc-Carbamate: The bulky tert-butyl group shields the carbamate linkage, rendering the molecule highly stable against nucleophilic attack and strongly basic conditions, while remaining highly labile to specific acidic cleavage[5].
Physicochemical Properties
Understanding the baseline physicochemical metrics of this intermediate is critical for optimizing reaction solvents, purification methods (e.g., normal-phase vs. reverse-phase chromatography), and downstream biological modeling.
| Property | Value | Clinical / Synthetic Implication |
| Chemical Formula | C₁₅H₂₁NO₃[6] | Defines isotopic distribution for mass spectrometry. |
| Molecular Weight | 263.33 g/mol [1] | Optimal low-MW fragment for further API elaboration. |
| Predicted LogP | ~3.58[7] | High lipophilicity; highly soluble in organic solvents (DCM, EtOAc) but poorly soluble in aqueous media. |
| Polar Surface Area (PSA) | 47.5 Ų | Driven by the carbamate (38.3 Ų) and methoxy (9.2 Ų) oxygens; excellent for membrane permeability in final APIs. |
| H-Bond Donors | 1 | The carbamate N-H participates in directed hydrogen bonding. |
| H-Bond Acceptors | 3 | Two carbamate oxygens and one methoxy oxygen. |
Chemical Reactivity: The Boc Deprotection Workflow
The most critical synthetic operation performed on this molecule is the removal of the Boc protecting group to liberate the primary amine for subsequent coupling reactions (e.g., amide bond formation or reductive amination).
Mechanism & Causality
The deprotection relies on the specific susceptibility of the carbamate carbonyl to protonation by strong, anhydrous acids such as Trifluoroacetic Acid (TFA)[8]. Protonation induces the fragmentation of the C-O bond, releasing a highly stabilized tert-butyl carbocation[5]. The resulting intermediate is a transient carbamic acid, which undergoes spontaneous decarboxylation. This thermodynamic release of carbon dioxide gas drives the reaction to completion, yielding the free amine as a trifluoroacetate salt[9].
Mechanistic workflow of TFA-mediated Boc deprotection yielding the amine salt.
Self-Validating Experimental Protocol: TFA-Mediated Cleavage
To ensure high yields and prevent the degradation of the strained cyclopropyl ring, the following self-validating protocol is recommended:
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Preparation: Dissolve tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
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Causality: DCM is a non-coordinating, polar aprotic solvent. It stabilizes the highly polar transition states without reacting with the generated tert-butyl carbocation[9].
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Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise until a 1:4 (TFA:DCM) volumetric ratio is achieved.
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Causality: The protonation step is exothermic. Cooling the mixture prevents thermal runaway, which could otherwise lead to the ring-opening of the strained cyclopropyl moiety[9].
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Reaction & Visual Validation: Remove the ice bath and allow the mixture to warm to room temperature under continuous stirring.
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Self-Validation: Observe the reaction matrix. The continuous evolution of fine gas bubbles (CO₂) is a direct physical indicator of active decarboxylation. The complete cessation of bubbling serves as a reliable visual cue that the intermediate carbamic acid has been fully consumed[8].
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Analytical Confirmation: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
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Self-Validation: The chromatogram must show the complete disappearance of the parent mass ( m/z 264 [M+H]+ or 286 [M+Na]+ ) and the emergence of a new, highly polar peak corresponding to the deprotected amine ( m/z 164 [M+H]+ )[9].
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Isolation & Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, resuspend the crude oil in toluene and co-evaporate under reduced pressure (repeat three times).
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Causality: Toluene forms a low-boiling azeotrope with TFA. This technique allows for the complete removal of excess acid without requiring an aqueous basic workup, thereby preventing the loss of the highly water-soluble amine salt into an aqueous phase[5].
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Analytical Signatures
Post-isolation, Proton Nuclear Magnetic Resonance (¹H-NMR) should be utilized to confirm structural integrity. The definitive marker of a successful deprotection is the complete disappearance of the intense 9H singlet at approximately δ 1.40 ppm, which corresponds to the tert-butyl protons of the Boc group.
References
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NextSDS. "tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate — Chemical Substance Information". nextsds.com. URL: [Link]
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Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". total-synthesis.com. URL: [Link]
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Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". commonorganicchemistry.com. URL: [Link]
- US Patent 8853408B2. "Cyclopropylamines as LSD1 inhibitors". Google Patents.
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ResearchGate. "Novel acridine-based LSD1 inhibitors enhance immune response in gastric cancer". researchgate.net. URL: [Link]
Sources
- 1. tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate - [sigmaaldrich.com]
- 2. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. nextsds.com [nextsds.com]
- 7. Page loading... [guidechem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
